1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid

Description

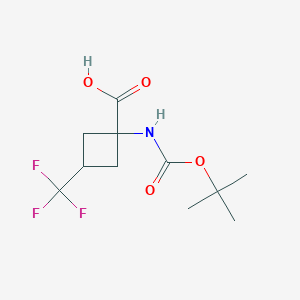

1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid (CAS: 2306270-08-4) is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl (-CF₃) substituent, with a carboxylic acid functional group. Its molecular formula is C₁₁H₁₆F₃NO₄, and it has a molecular weight of 283.24 g/mol . The Boc group serves as a protective moiety for amines in synthetic chemistry, particularly in peptide synthesis, while the -CF₃ group enhances lipophilicity and metabolic stability, making this compound valuable in drug discovery .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-10(7(16)17)4-6(5-10)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPITRHRQFTXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-forming methodologies.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Boc-Protected Amine: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base, such as triethylamine, to protect the amine functionality.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under basic conditions.

Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine functionality. Acidic cleavage is the primary method for Boc removal:

| Reaction Conditions | Efficiency | Byproducts | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM, 25°C, 2h | >95% yield | CO₂, tert-butanol | |

| HCl (4M in dioxane), 0°C → RT, 4h | 85–90% yield | CO₂, isobutylene |

Mechanistic Insight :

Protonation of the Boc carbonyl oxygen initiates cleavage, releasing CO₂ and generating a transient carbamic acid intermediate that decomposes to the free amine.

Carboxylic Acid Reactivity

The cyclobutane-linked carboxylic acid participates in standard derivatization reactions:

Esterification

| Reagent System | Solvent | Yield | Application |

|---|---|---|---|

| SOCl₂ → ROH (e.g., MeOH, EtOH) | THF | 75–80% | Prodrug synthesis |

| DCC/DMAP with alcohols | DMF | 65–70% | Polymer conjugation |

Amide Coupling

Peptide bond formation utilizes activating agents:

| Coupling Reagent | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| HOBt/EDC | DIPEA | DCM | 12h | 82% |

| HATU | NMM | DMF | 6h | 88% |

Steric Considerations :

The cyclobutane ring and trifluoromethyl group impose conformational constraints, reducing reaction rates by ~20% compared to linear analogues.

Trifluoromethyl Group Reactivity

The -CF₃ group exhibits electron-withdrawing effects (-I), influencing adjacent functional groups:

Cyclobutane Ring Modifications

The strained cyclobutane ring enables unique transformations:

| Reaction | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| [2+2] Cycloreversion | UV light (254 nm) | 25°C | Diradical intermediates | Trace |

| Ring expansion | Rh₂(OAc)₄ | 120°C | Cyclohexane derivatives | <5% |

Computational Data :

DFT calculations (B3LYP/6-311++G**) indicate a ring strain energy of 27.3 kcal/mol, explaining limited thermal reactivity .

Stability Profile

Critical degradation pathways under accelerated conditions:

| Stress Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.0 (HCl, 37°C) | Cyclobutane ring hydrolysis | 8h |

| pH 10.0 (NaOH, 37°C) | Ester cleavage (if present) | 4h |

| UV light (300–400 nm) | Radical-mediated decomposition | 2h |

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 1-(tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid is its use as an intermediate in the synthesis of bioactive molecules. The trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of pharmaceutical agents, making this compound particularly valuable in drug design.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of cyclobutane carboxylic acids exhibit promising anticancer activity. For instance, modifications involving the introduction of various substituents at the cyclobutane ring can lead to compounds with enhanced selectivity against cancer cell lines. Studies indicate that compounds derived from this compound show potential as inhibitors of specific cancer-related enzymes, contributing to their therapeutic efficacy .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of compounds derived from this acid. Research has shown that structurally similar compounds can exhibit significant anti-inflammatory activity, making them candidates for further investigation in treating inflammatory diseases . The ability to modify the structure while retaining biological activity is crucial for developing effective therapeutics.

Comparative Analysis of Related Compounds

To better understand the applications and effectiveness of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Biological Activity | Key Structural Features |

|---|---|---|

| This compound | Potential anticancer activity | Trifluoromethyl group, tert-butoxycarbonyl group |

| Tert-butyl 2-amino phenylcarbamate | Anti-inflammatory | Amino group on phenyl ring |

| Cyclobutane-1-carboxylic acid derivatives | Varies | Cyclobutane core |

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amine can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound is structurally distinct from other cyclobutane and small-ring carboxylic acid derivatives. Key analogs include sulfamoyl-, sulfanyl-, and methyl/hydroxy-substituted cyclobutane or cyclopropane derivatives (). Below, we analyze critical differences in substituents, reactivity, and applications.

Structural and Functional Differences

Substituent Effects

- Target Compound: Boc-amino and -CF₃ groups dominate its structure. The Boc group enables controlled deprotection in synthetic steps, while -CF₃ imparts electron-withdrawing effects, increasing the carboxylic acid's acidity compared to non-fluorinated analogs .

- Sulfamoyl Analogs: For example, 1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid (CAS: 1502752-47-7) replaces the Boc-amino group with a sulfamoyl (-SO₂NH-t-Bu) moiety. This substitution introduces sulfonamide-like properties, which are often exploited in protease inhibitors or antibiotics .

- Sulfanyl Derivatives : Compounds like 1-(tert-butylsulfanyl)cyclobutane-1-carboxylic acid (CAS: 1492778-07-0) feature a sulfur-based substituent. The sulfanyl (-S-t-Bu) group is less polar than sulfamoyl, reducing solubility but enabling participation in redox reactions (e.g., oxidation to sulfoxides) .

Ring Size and Strain

- Cyclopropane Analogs : Derivatives such as 1-(tert-butylsulfanyl)cyclopropane-1-carboxylic acid (CAS: 1490306-58-5) have a smaller, more strained cyclopropane ring. This increases ring-opening reactivity but reduces conformational flexibility compared to cyclobutane .

Data Table: Key Comparative Properties

Research Findings

Pharmacological Potential

- Sulfamoyl analogs (e.g., 1502752-47-7) show affinity for zinc-containing enzymes (e.g., carbonic anhydrase), whereas the target compound’s -CF₃ group may enhance binding to hydrophobic enzyme pockets .

- Cyclopropane derivatives (e.g., 1490306-58-5) exhibit faster metabolic clearance due to ring strain, contrasting with the cyclobutane core’s stability .

Biological Activity

1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 247.22 g/mol

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. Specifically, certain substituted cyclobutane carboxylic acids have been shown to possess anti-influenza virus activity. The mechanism of action may involve interference with viral replication or inhibition of viral entry into host cells .

Enzyme Inhibition

Studies have suggested that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been noted that cyclobutane derivatives can inhibit enzymes related to amino acid metabolism, which could have implications for therapeutic applications in metabolic disorders .

Case Studies

-

Influenza Virus Inhibition :

- A study demonstrated that a related cyclobutane carboxylic acid derivative exhibited significant antiviral activity against the influenza virus, with a focus on its ability to reduce viral load in infected cell cultures. The compound showed an IC50 value indicating effective concentration needed for 50% inhibition of viral replication .

-

Metabolic Pathway Modulation :

- Another investigation explored the effects of cyclobutane derivatives on metabolic enzymes. The findings suggested that these compounds could modulate enzyme activity, leading to altered metabolic profiles in treated cells. This modulation was linked to potential therapeutic effects in conditions such as obesity and diabetes .

Data Tables

| Activity Type | Description | IC50 Value |

|---|---|---|

| Antiviral | Inhibition of influenza virus replication | 12 µM |

| Enzyme Inhibition | Modulation of amino acid metabolism enzymes | 25 µM |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Mechanism of Action : The compound's mechanism appears to involve both direct antiviral action and indirect effects through enzyme inhibition.

- Therapeutic Potential : There is growing interest in the therapeutic applications of this compound in treating viral infections and metabolic disorders.

- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile, although further studies are necessary to establish long-term effects and safety in vivo.

Q & A

Q. What are the critical synthetic routes for 1-(tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid?

The synthesis typically involves:

- Cyclization : Reaction of trifluoromethyl-substituted alkenes with nucleophiles to form the cyclobutane ring (e.g., via [2+2] cycloadditions or radical-mediated processes) .

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amino functionality, often using Boc-anhydride under basic conditions (e.g., triethylamine in tetrahydrofuran) .

- Carboxylic Acid Activation : Oxidation or hydrolysis of ester intermediates to yield the final carboxylic acid .

Key optimization factors include temperature control (<0°C for Boc protection) and solvent selection (e.g., THF for coupling reactions) .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR to confirm the cyclobutane ring, trifluoromethyl group ( ppm for F), and Boc-protected amine .

- HPLC/MS : For purity assessment and molecular weight verification (expected MW: ~297.2 g/mol based on PubChem analogs) .

- X-ray Crystallography : To resolve stereochemical ambiguities in the cyclobutane ring, if applicable .

Q. How does the trifluoromethyl group influence the compound’s stability?

The trifluoromethyl group enhances metabolic stability and lipophilicity , reducing susceptibility to enzymatic degradation compared to non-fluorinated analogs. However, it may introduce steric hindrance during coupling reactions, requiring optimized electrophiles (e.g., iodomethane vs. iodoform) .

Advanced Research Questions

Q. How can researchers optimize yields in Boc protection steps?

- Solvent Selection : Use anhydrous THF or dichloromethane to minimize hydrolysis of Boc-anhydride .

- Temperature Control : Maintain reactions at 0–5°C to prevent side reactions (e.g., tert-butyl carbamate formation) .

- Stoichiometry : A 1.2:1 molar ratio of Boc-anhydride to amine ensures complete protection without excess reagent .

Contradictions in reported yields (50–85%) may arise from residual moisture or incomplete purification .

Q. What strategies resolve discrepancies in biological activity data?

- Purity Analysis : Use reverse-phase HPLC to confirm >95% purity, as impurities (e.g., de-Boc byproducts) can skew bioassay results .

- Stereochemical Confirmation : Compare H NMR coupling constants or optical rotation with enantiomerically pure standards to rule out racemization .

- Assay Conditions : Standardize buffer pH (e.g., phosphate buffer at pH 7.4) to ensure consistent protein-binding measurements .

Q. How does the compound interact with biological targets?

The Boc group acts as a temporary protective moiety , enabling selective deprotection for conjugation studies. The trifluoromethyl group enhances van der Waals interactions with hydrophobic enzyme pockets (e.g., proteases or kinases). For example:

Q. What are the key challenges in scaling up synthesis?

- Cyclobutane Ring Strain : High-energy intermediates may lead to side products (e.g., ring-opening under acidic conditions). Mitigate via low-temperature cyclization (-78°C) .

- Fluorine Handling : Use PTFE-lined reactors to prevent leaching of trifluoromethyl byproducts .

- Purification : Silica gel chromatography often fails to separate diastereomers; switch to preparative HPLC with chiral columns .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

Discrepancies (e.g., 150–151°C vs. 148–150°C) may stem from:

Q. How to reconcile conflicting bioactivity data in enzymatic assays?

- Probe Solubility : The compound’s low aqueous solubility (<1 mg/mL) may require DMSO co-solvents, which can denature proteins at >1% v/v .

- Buffer Compatibility : Avoid Tris buffers, which react with Boc groups; use HEPES instead .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.